4'-Methyl-3'-n-propoxyacetophenone

Description

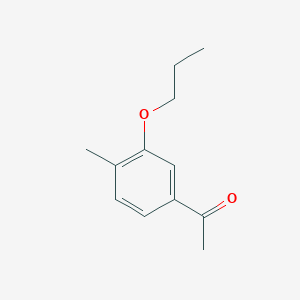

4'-Methyl-3'-n-propoxyacetophenone is an aromatic ketone derivative characterized by a methyl group at the 4' position and an n-propoxy group at the 3' position on the acetophenone ring.

Properties

IUPAC Name |

1-(4-methyl-3-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-7-14-12-8-11(10(3)13)6-5-9(12)2/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFNQCCMGRUMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3’-n-propoxyacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of 4’-Methyl-3’-n-propoxyacetophenone typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-3’-n-propoxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

Oxidation: Formation of 4’-Methyl-3’-n-propoxybenzoic acid.

Reduction: Formation of 4’-Methyl-3’-n-propoxybenzyl alcohol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4’-Methyl-3’-n-propoxyacetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-3’-n-propoxyacetophenone involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

Acute Toxicity

- This compound: No direct data. Analogous acetophenones (e.g., methyl-3-mercaptopropionate) show moderate acute toxicity (rat oral LD₅₀: 194 mg/kg) .

- 4'-Acetamido-2'-methylacetophenone: No acute toxicity data reported .

Ecological Toxicity

- Aquatic Toxicity: Methyl-3-mercaptopropionate (analog) exhibits high acute toxicity to aquatic organisms (e.g., LC₅₀ for Daphnia magna: 0.55 mg/l) . Substituted acetophenones with hydrophobic groups (e.g., n-propoxy) may show similar bioaccumulation risks (estimated BCF: 3.16) .

Regulatory and Handling Considerations

- This compound: Likely classified as flammable (NFPA health hazard: 3, flammability: 1) based on methyl-3-mercaptopropionate’s NFPA ratings .

- 4'-Fluoro-3'-methylacetophenone: Fluorinated compounds often require specialized disposal to avoid environmental persistence .

Notes

Data Limitations: Direct experimental data for this compound are scarce; comparisons rely on structural analogs and extrapolation.

Research Gaps : Further studies are needed to clarify its pharmacokinetics, chronic toxicity, and biodegradability.

Biological Activity

4'-Methyl-3'-n-propoxyacetophenone is an aromatic ketone that has garnered attention for its potential biological activities. This compound features a methyl group at the para position and a propoxy group at the meta position relative to the acetophenone core. Its unique structure allows for various chemical reactions and interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through methods such as Friedel-Crafts acylation, which involves the reaction of 4-methylacetophenone with propyl bromide in the presence of a Lewis acid catalyst like aluminum chloride. This process is optimized for high yield and purity, crucial for subsequent biological evaluations.

This compound's mechanism of action is primarily attributed to its ability to interact with biomolecules. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring is susceptible to electrophilic substitution. These interactions may modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested using several in vitro assays, including:

- MTT Assay : This assay measures cell viability based on mitochondrial activity. Results indicated a dose-dependent reduction in cell viability across different cancer cell lines.

- Colony Formation Assay : This method assessed the ability of cells to form colonies after treatment, revealing significant inhibitory effects on colony formation at higher concentrations.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MCF-7 (Breast) | 25 | MTT |

| HeLa (Cervical) | 30 | Colony Formation |

| A549 (Lung) | 20 | MTT |

These findings suggest that this compound exhibits notable cytotoxicity against certain tumor cells, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to cytotoxicity, the compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve modulation of signaling pathways associated with inflammation.

Case Studies

- Study on Breast Cancer Cells : In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. The results showed significant apoptosis induction, as evidenced by increased annexin V staining and caspase activation.

- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 4-Methylacetophenone | Lacks propoxy group | Lower versatility |

| 3-Methoxy-4-methylacetophenone | Methoxy instead of propoxy | Different reactivity |

| 4-Ethyl-3-n-propoxyacetophenone | Ethyl group instead of methyl | Altered physical properties |

This comparison highlights how structural modifications can influence biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.